Melting Point Analysis: Phenylthiomethyl vs. Methylthiomethyl Triphenylphosphonium Chloride
The target compound exhibits a significantly higher melting point compared to its closest structural analog, (methylthiomethyl)triphenylphosphonium chloride. This difference is attributed to the increased molecular weight and enhanced intermolecular interactions (e.g., π-π stacking) conferred by the phenyl group [1]. This property is critical for assessing purity, designing purification strategies (e.g., recrystallization), and understanding the compound's behavior in solid-state formulations .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 242-244 °C [1] or 257-258 °C |
| Comparator Or Baseline | (Methylthiomethyl)triphenylphosphonium chloride: 218-220 °C |
| Quantified Difference | Minimum increase of 22 °C to a maximum of 39 °C, depending on the source. |
| Conditions | Standard melting point determination; specific instrumentation and conditions not detailed in vendor sources. |
Why This Matters
A higher melting point simplifies solid handling and storage, while a discrepancy between vendor data highlights the importance of supplier-specific quality control for critical applications.
- [1] CAS Common Chemistry. (n.d.). Phosphonium, triphenyl[(phenylthio)methyl]-, chloride (1:1). CAS, a division of the American Chemical Society. Retrieved from http://commonchemistry.cas.org/detail?cas_rn=13884-92-9 View Source
